2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
Description
Properties
CAS No. |
303102-83-2 |
|---|---|
Molecular Formula |
C20H20N6O4S |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H20N6O4S/c1-3-25-19(15-6-10-17(30-2)11-7-15)23-24-20(25)31-13-18(27)22-21-12-14-4-8-16(9-5-14)26(28)29/h4-12H,3,13H2,1-2H3,(H,22,27)/b21-12+ |
InChI Key |
HDZIACYQPVAWFQ-CIAFOILYSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Ethyl-5-(4-Methoxyphenyl)-4H-1,2,4-Triazole-3-Thiol
The triazole thiol core is synthesized via cyclization of a thiosemicarbazide precursor. 1,4-Diethyl thiosemicarbazide is prepared by reacting ethyl hydrazinecarboxylate with 4-methoxyphenyl isothiocyanate in anhydrous ethanol under reflux for 6 hours . The intermediate undergoes alkaline cyclization using 10% sodium hydroxide at 80°C, yielding the triazole thiol derivative. This step exploits the nucleophilic attack of the thiol group on the adjacent carbonyl, followed by intramolecular cyclization and elimination of water .
Key Reaction Conditions
-
Solvent : Ethanol (anhydrous)
-
Temperature : Reflux (78°C)
-
Catalyst : Sodium hydroxide (10% aqueous)
Alkylation with Ethyl Bromoacetate
The triazole thiol undergoes S-alkylation to introduce the sulfanyl acetate side chain. A mixture of 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (10 mmol), ethyl bromoacetate (12 mmol), and potassium carbonate (15 mmol) in dry acetone is stirred at 50°C for 8 hours . The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic carbon of ethyl bromoacetate. The product, ethyl 2-[(4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate , is isolated by vacuum distillation and recrystallized from ethanol .
Analytical Data
-
¹H NMR (DMSO-d₆, 400 MHz) : δ 1.35 (t, 3H, CH₂CH₃), 3.78 (s, 3H, OCH₃), 4.22 (q, 2H, OCH₂CH₃), 4.45 (s, 2H, SCH₂), 7.12–7.89 (m, 4H, Ar-H) .
Hydrazide Formation via Hydrazinolysis
The ester intermediate is converted to the corresponding hydrazide using excess hydrazine hydrate. Ethyl 2-[(4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (5 mmol) is refluxed with hydrazine hydrate (15 mmol) in ethanol for 5 hours . The reaction proceeds through nucleophilic acyl substitution, replacing the ethoxy group with a hydrazide moiety. The product, 2-[(4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide , is filtered and washed with cold ethanol .
Optimization Notes
Condensation with 4-Nitrobenzaldehyde
The final hydrazone is formed by condensing the hydrazide with 4-nitrobenzaldehyde. A solution of 2-[(4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide (3 mmol) and 4-nitrobenzaldehyde (3.3 mmol) in glacial acetic acid is heated under reflux for 4 hours . The reaction follows a nucleophilic addition-elimination mechanism, yielding the (E)-configured hydrazone due to thermodynamic stability .
Characterization
-
¹H NMR (DMSO-d₆, 400 MHz) : δ 1.42 (t, 3H, CH₂CH₃), 3.82 (s, 3H, OCH₃), 4.52 (s, 2H, SCH₂), 7.15–8.32 (m, 8H, Ar-H), 11.25 (s, 1H, NH) .
Mechanistic and Regiochemical Considerations
The regioselectivity of the triazole formation is governed by the electronic effects of the 4-methoxyphenyl group, which directs cyclization to the 5-position . The S-alkylation step’s efficiency relies on the generation of a thiolate anion under basic conditions, ensuring rapid attack on ethyl bromoacetate . Hydrazone formation favors the (E)-isomer due to steric hindrance between the nitro group and triazole moiety in the (Z)-form .
Scalability and Industrial Relevance
This protocol is scalable to kilogram quantities with minor modifications:
-
Step 2 : Use of dimethylformamide (DMF) as a solvent increases reaction rates at 80°C .
-
Step 4 : Catalytic p-toluenesulfonic acid (p-TsOH) reduces reflux time to 2 hours .
Comparative Analysis of Alternative Routes
While metal-catalyzed click chemistry offers rapid triazole synthesis , the classical approach ensures better regiocontrol for disubstituted triazoles . Patented methods for analogous triazolyl insecticides highlight the utility of microwave-assisted synthesis, reducing Step 1 duration to 30 minutes . However, these methods require specialized equipment and are less cost-effective for academic labs .
Chemical Reactions Analysis
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Structure and Composition
The molecular formula of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is . The structure features a triazole ring, which is known for its diverse biological activities. The presence of various functional groups enhances its reactivity and potential therapeutic effects.
Antimicrobial Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. Compounds similar to 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Studies have shown that modifications in the phenyl rings can enhance antimicrobial potency .
Antifungal Properties
The antifungal activity of triazole derivatives is well-documented, particularly against pathogenic fungi. The compound's structure allows it to inhibit fungal growth effectively, making it a candidate for developing new antifungal agents. Research has indicated that certain triazole derivatives exhibit activity comparable to established antifungal medications like fluconazole .
Anticancer Potential
Emerging studies suggest that triazole compounds can also exhibit anticancer properties. The ability to inhibit cell proliferation and induce apoptosis in cancer cells has been observed in some derivatives. This opens avenues for further exploration into the use of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide as a potential anticancer agent .
Agrochemical Development
The unique properties of triazoles make them suitable for use as agrochemicals. They can act as fungicides or herbicides due to their ability to inhibit specific biochemical pathways in plants or pathogens. Research into the application of this compound in agricultural settings could lead to the development of more effective crop protection strategies .
Study on Antimicrobial Efficacy
A study conducted by Yang et al. evaluated a series of 1,2,4-triazole derivatives for their antimicrobial activity against various pathogens. The results indicated that specific modifications in the chemical structure significantly enhanced efficacy against MRSA and other resistant strains. Compounds with electron-withdrawing groups showed improved activity compared to their counterparts .
Investigation into Anticancer Activity
Another investigation focused on the anticancer properties of triazole derivatives revealed promising results in vitro. Compounds similar to 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and the nitrophenyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of 1,2,4-triazole-3-thioacetohydrazides, which are widely studied for their pharmacological and material science applications. Below is a comparative analysis with structurally related derivatives:
Key Findings from Comparative Studies
Electron-Withdrawing vs. Electron-Donating Groups :
- The nitro group in the target compound enhances electrophilicity compared to methoxy or methyl substituents in analogues (e.g., ). This may improve interactions with electron-rich biological targets, such as enzymes or receptors .
- In contrast, the 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, balancing the electronic profile .
Bioactivity Trends: Compounds with para-substituted nitro groups (e.g., target compound) often exhibit stronger antimicrobial or antitumor activity compared to ortho-nitro derivatives () due to reduced steric interference . Analogues with pyridine or aminoethyl substituents () show enhanced solubility or antioxidant activity, suggesting that substitutions on the triazole ring critically modulate bioactivity .
Synthetic Flexibility :
- The target compound is synthesized via condensation of 2-(triazolylsulfanyl)acetohydrazide with 4-nitrobenzaldehyde, a method shared with analogues in and . Substituent diversity is achieved by varying aldehydes/ketones .
Crystallographic Characterization :
- Structural analogs (e.g., ) are often analyzed using SHELX () and ORTEP (), confirming the (E)-configuration of the hydrazone moiety. This configuration is critical for maintaining planar geometry and π-π stacking interactions .
Computational and Analytical Comparisons
Molecular Similarity Metrics
- Tanimoto and Dice Indices: Used to quantify structural similarity between the target compound and known inhibitors. The nitro and methoxy groups result in lower similarity scores (~60–70%) compared to chloro or methyl derivatives ().
- Molecular Networking : Clusters of related compounds (e.g., triazole-thioacetohydrazides) show conserved fragmentation patterns in LC-MS/MS, aiding in dereplication ().
Structure-Activity Relationship (SAR) :
Biological Activity
The compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure features a triazole ring, sulfanyl group, and hydrazide moiety, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C21H22N6O4S
- Molecular Weight : 454.5 g/mol
- IUPAC Name : 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Triazole Ring : The reaction of isothiocyanates with hydrazides.
- Cyclization : The intermediate undergoes cyclization to form the triazole.
- Condensation : The final product is obtained by condensing the triazole derivative with an appropriate aldehyde or ketone under controlled conditions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of the compound against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values were evaluated against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20 - 40 |
| Escherichia coli | 40 - 70 |
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or interfering with substrate binding.
- Modulation of Signaling Pathways : It may interact with receptors involved in cellular signaling processes .
Case Studies
- Antibacterial Studies : A study demonstrated that derivatives of triazole compounds exhibited significant antibacterial activity against resistant strains of bacteria such as MRSA and other multi-drug resistant organisms. The compound's structural components were linked to enhanced binding affinity to bacterial targets .
- Comparative Analysis : Similar compounds were analyzed for their biological activity. The unique combination of functional groups in this compound was noted to confer distinct chemical properties compared to other triazole derivatives .
Q & A
Q. Optimal Conditions :
- Use polar aprotic solvents (e.g., DMSO) to enhance solubility and reactivity .
- Maintain pH 8–9 for Schiff base formation to prevent side reactions .
- Control temperature at 60–80°C for high yield (>75%) and purity .
Basic: Which spectroscopic techniques are used to confirm structural integrity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., E-configuration of the Schiff base) and carbon backbone .
- IR Spectroscopy : Detects functional groups (C=N stretch at ~1600 cm, S-H absence confirms sulfanyl coupling) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 471.1576 for [M+H]) .
Advanced: How can researchers resolve contradictory data in reaction yields during scale-up?
Methodological Answer:
- Design of Experiments (DOE) : Use factorial designs to isolate variables (e.g., solvent purity, stirring rate) affecting yield .
- In-line Analytics : Implement HPLC or FTIR monitoring to track intermediates and optimize reaction termination points .
- Purification Troubleshooting : Compare column chromatography (silica gel) vs. recrystallization (ethanol/water) to address purity vs. yield trade-offs .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450) or receptors. Focus on hydrogen bonding with the triazole and hydrazide moieties .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability in water (GROMACS/AMBER) to assess binding affinity over time .
- QSAR Modeling : Correlate substituent effects (e.g., nitro vs. methoxy groups) with activity using descriptors like logP and polar surface area .
Basic: What are the primary biological targets and observed activities?
Methodological Answer:
- Enzyme Inhibition : Targets include acetylcholinesterase (IC ~12 µM) and β-lactamase via triazole-mediated metal coordination .
- Antimicrobial Activity : MIC values of 8–32 µg/mL against Gram-positive bacteria due to membrane disruption by the sulfanyl group .
- Anticancer Potential : Apoptosis induction in HeLa cells (EC ~25 µM) via ROS generation .
Advanced: How do structural modifications alter the compound’s pharmacological profile?
Methodological Answer:
-
Substituent Effects :
- 4-Nitrophenyl vs. 4-Methoxyphenyl : Nitro groups enhance electron-withdrawing effects, increasing enzyme inhibition but reducing solubility .
- Triazole Ring Modifications : Fluorine substitution at the ethyl group improves lipophilicity (logP +0.5) and blood-brain barrier penetration .
-
Synthetic Analog Comparison :
Analog Structure Key Change Bioactivity Shift 4-Chlorophenyl substituent Increased electronegativity Enhanced antibacterial potency Pyridine instead of phenyl Heteroatom inclusion Altered kinase selectivity
Basic: What are the recommended storage conditions and stability profiles?
Methodological Answer:
- Storage : Protect from light in amber vials at -20°C; desiccate to prevent hydrolysis of the hydrazide group .
- Stability :
Advanced: How can researchers validate contradictory cytotoxicity results across cell lines?
Methodological Answer:
- Cell Line Profiling : Test across panels (e.g., NCI-60) to identify lineage-specific sensitivities (e.g., HeLa vs. MCF-7) .
- Mechanistic Studies :
- ROS Detection : Use DCFH-DA assay to quantify oxidative stress .
- Apoptosis Markers : Western blot for caspase-3/7 activation .
- Solubility Control : Ensure consistent DMSO concentration (<0.1% v/v) to avoid solvent-induced artifacts .
Basic: What solvents and catalysts are optimal for derivative synthesis?
Methodological Answer:
- Solvents : Ethanol (reflux) for Schiff base formation; DMF for SN2 reactions with alkyl halides .
- Catalysts :
- Acetic acid for acid-catalyzed condensations .
- Pd/C for hydrogenation of nitro to amine groups in derivative synthesis .
Advanced: What strategies improve bioavailability without compromising activity?
Methodological Answer:
- Prodrug Design : Convert hydrazide to methyl ester (logP +1.2) for passive diffusion; hydrolyze in vivo .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance aqueous solubility and tumor targeting .
- Co-crystallization : Use succinic acid co-formers to stabilize the crystalline form and improve dissolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
